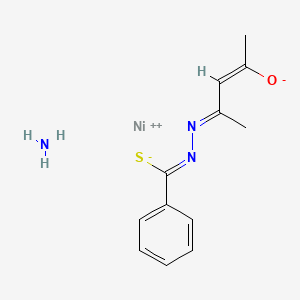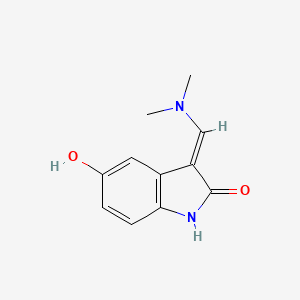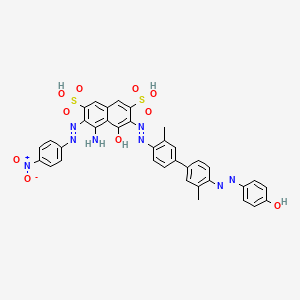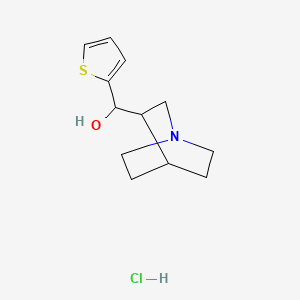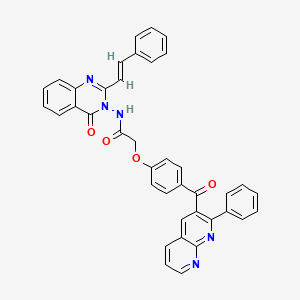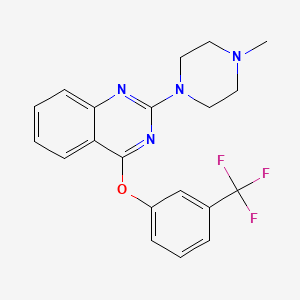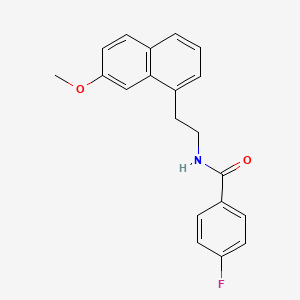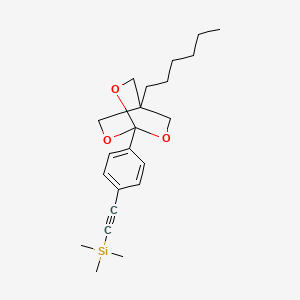
Urea, 1-cyanomethyl-3-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-cianometil-3-(1-naftil)-: es un compuesto químico con la fórmula molecular C13H11N3O . Es conocido por su estructura única, que incluye un grupo naftil unido a una unidad de urea a través de un enlace cianometil.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Urea, 1-cianometil-3-(1-naftil)- típicamente implica la reacción de 1-naftilamina con ácido cianoacético o sus derivados en condiciones específicas. Un método común incluye los siguientes pasos:
Reacción de 1-naftilamina con ácido cianoacético: Esta reacción se suele llevar a cabo en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3) para facilitar la formación del grupo cianometil.
Formación del derivado de urea: El producto intermedio se trata entonces con un isocianato, como el isocianato de metilo, para formar el derivado final de urea.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se están explorando métodos sin disolventes y enfoques de química verde para minimizar el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Urea, 1-cianometil-3-(1-naftil)- puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2). Estas reacciones pueden conducir a la formación de derivados de naftoquinona.
Reducción: La reducción de este compuesto se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4), lo que da como resultado la formación de derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo cianometil puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Aminas, tioles
Principales Productos Formados:
Oxidación: Derivados de naftoquinona
Reducción: Derivados de amina
Sustitución: Diversos derivados de urea sustituidos
Aplicaciones Científicas De Investigación
Química: : Urea, 1-cianometil-3-(1-naftil)- se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos.
Biología: : En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad de interactuar con enzimas específicas lo convierte en una herramienta valiosa para comprender los mecanismos enzimáticos y desarrollar nuevos agentes terapéuticos.
Medicina: : El compuesto ha mostrado promesa en química medicinal como un posible candidato a fármaco. Sus derivados se están explorando por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: : En el sector industrial, Urea, 1-cianometil-3-(1-naftil)- se utiliza en la producción de productos químicos especiales y materiales avanzados. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción de Urea, 1-cianometil-3-(1-naftil)- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede formar enlaces de hidrógeno y otras interacciones con los sitios activos de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
N-fenil-N’-1-naftilurea: Estructura similar pero con un grupo fenilo en lugar de un grupo cianometil.
N-cianometil-N’-fenilurea: Estructura similar pero con un grupo fenilo en lugar de un grupo naftil.
N-cianometil-N’-2-naftilurea: Estructura similar pero con un grupo 2-naftil en lugar de un grupo 1-naftil.
Unicidad: : Urea, 1-cianometil-3-(1-naftil)- es único debido a la presencia de un grupo cianometil y un grupo 1-naftil. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones. Su capacidad de sufrir diversas reacciones químicas y su potencial como un bloque de construcción versátil en química sintética resaltan aún más su singularidad .
Propiedades
Número CAS |
102433-06-7 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
1-(cyanomethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H11N3O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H2,15,16,17) |
Clave InChI |
CXARBRPTZKQICA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)

